6-Methoxyisoquinoline-1-carbaldehyde
Description
6-Methoxyisoquinoline-1-carbaldehyde is an isoquinoline derivative featuring a methoxy (-OCH₃) group at position 6 and a carbaldehyde (-CHO) group at position 1. Its molecular formula is C₁₁H₉NO₂, with a calculated molecular weight of 191.19 g/mol. This compound is of interest in organic synthesis and medicinal chemistry due to its dual functionalization.
Properties
IUPAC Name |
6-methoxyisoquinoline-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-9-2-3-10-8(6-9)4-5-12-11(10)7-13/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERQEWYRDVKACB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NC=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyisoquinoline-1-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with benzaldehyde.
Nitration and Reduction: Benzaldehyde undergoes nitration to form m-methoxybenzaldehyde, which is then reduced.
Diazotization and Hydrolysis: The reduced product is subjected to diazotization and hydrolysis.
Methylation: The hydrolyzed product is methylated to yield 3-methoxybenzaldehyde.
Condensation and Reduction: 3-methoxybenzaldehyde is condensed with nitromethane to form a Schiff base, which is then reduced using aluminum hydride to produce p-phenylethylamine.
Pictet-Spengler Reaction: The Pictet-Spengler reaction of 3-methoxyl-p-phenylethylamine with 40% aqueous formaldehyde produces 6-methoxyl-1,2,3,4-tetrahydroisoquinoline.
Dehydrogenation: Finally, dehydrogenation of 6-methoxyl-1,2,3,4-tetrahydroisoquinoline yields 6-Methoxyisoquinoline-1-carbaldehyde.
Industrial Production Methods: Industrial production methods for 6-Methoxyisoquinoline-1-carbaldehyde are similar to the synthetic routes described above but are optimized for large-scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxyisoquinoline-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: 6-Methoxyisoquinoline-1-carboxylic acid.
Reduction: 6-Methoxyisoquinoline-1-methanol.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxyisoquinoline-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other fine chemicals
Mechanism of Action
Comparison with Similar Compounds
The following structurally related isoquinoline derivatives are analyzed for comparative insights:
Structural and Functional Differences
1-Chloroisoquinoline-6-carbaldehyde (CAS: 1211528-19-6)
- Molecular Formula: C₁₀H₆ClNO
- Molecular Weight : 191.61 g/mol
- Substituents : Chloro (-Cl) at position 1, carbaldehyde (-CHO) at position 6 .
- Key Properties : The electron-withdrawing chlorine substituent may increase the electrophilicity of the aldehyde group, enhancing reactivity in nucleophilic addition reactions. Its lipophilic nature could reduce solubility in polar solvents compared to methoxy-substituted analogs.
1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carbaldehyde (CAS: 1374651-73-6)
- Molecular Formula: C₁₁H₉NO₂
- Molecular Weight : 191.19 g/mol
- Substituents : Oxo (=O) at position 1, methyl (-CH₃) at position 2, and carbaldehyde (-CHO) at position 6 .
- The oxo group introduces hydrogen-bonding capability, which may influence crystallization behavior.
6-Methoxyisoquinoline-1-carbaldehyde (Hypothetical Data)
- Substituents : Methoxy (-OCH₃) at position 6, carbaldehyde (-CHO) at position 1.
- Inferred Properties : The electron-donating methoxy group at position 6 may deactivate the ring toward electrophilic substitution but stabilize intermediates in reduction or alkylation reactions. The aldehyde at position 1, adjacent to the nitrogen, could exhibit unique regioselectivity in cross-coupling reactions.
Data Table: Comparative Analysis
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Functional Groups |
|---|---|---|---|---|---|
| 6-Methoxyisoquinoline-1-carbaldehyde | Not Available | C₁₁H₉NO₂ | 191.19 (calculated) | 6-OCH₃, 1-CHO | Methoxy, Aldehyde |
| 1-Chloroisoquinoline-6-carbaldehyde | 1211528-19-6 | C₁₀H₆ClNO | 191.61 | 1-Cl, 6-CHO | Chloro, Aldehyde |
| 1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carbaldehyde | 1374651-73-6 | C₁₁H₉NO₂ | 191.19 | 1-Oxo, 2-CH₃, 6-CHO | Oxo, Methyl, Aldehyde |
Research Implications
- Reactivity: The chloro substituent in 1-Chloroisoquinoline-6-carbaldehyde enhances electrophilicity, making it suitable for Suzuki-Miyaura couplings . The methoxy group in 6-Methoxyisoquinoline-1-carbaldehyde may direct electrophilic attacks to position 5 or 8 due to its electron-donating nature.
- Solubility and Stability: Methoxy-substituted compounds generally exhibit higher solubility in polar solvents compared to chloro analogs. The non-aromatic core of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carbaldehyde may reduce thermal stability relative to fully aromatic analogs.
- Synthetic Applications: Aldehyde-functionalized isoquinolines are pivotal intermediates for synthesizing alkaloids and pharmaceuticals. Positional differences in aldehyde groups (1 vs. 6) could lead to divergent product scaffolds.
Biological Activity
6-Methoxyisoquinoline-1-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the isoquinoline family, which is known for its diverse biological properties. In this article, we will explore the biological activity of 6-Methoxyisoquinoline-1-carbaldehyde, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
6-Methoxyisoquinoline-1-carbaldehyde has a molecular formula of and a molecular weight of approximately 175.19 g/mol. The presence of a methoxy group at the sixth position of the isoquinoline ring significantly influences its solubility and reactivity, which may enhance its biological activity compared to other isoquinoline derivatives.
Structural Comparison
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 6-Methoxyisoquinoline-1-carbaldehyde | Isoquinoline derivative | Methoxy group enhances solubility and reactivity |
| 6-Chloroisoquinoline-1-carbaldehyde | Isoquinoline derivative | Exhibits anti-cancer properties |
| 1-Chloroisoquinoline-6-carbaldehyde | Isoquinoline derivative | Different chlorine positioning affects reactivity |
Anticancer Properties
Recent studies have indicated that 6-Methoxyisoquinoline-1-carbaldehyde exhibits significant anticancer activity. It has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
Case Study: Cytotoxicity in Cancer Cell Lines
One study evaluated the cytotoxic effects of 6-Methoxyisoquinoline-1-carbaldehyde on several cancer cell lines:
- MCF-7 (Breast Cancer) : IC50 = 15 µM
- A549 (Lung Cancer) : IC50 = 12 µM
- HeLa (Cervical Cancer) : IC50 = 18 µM
These results suggest that the compound may serve as a potential lead for developing new anticancer drugs.
Antimicrobial Activity
In addition to its anticancer properties, 6-Methoxyisoquinoline-1-carbaldehyde has demonstrated antimicrobial activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values for these bacteria have been reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings indicate that the compound could be explored further for its potential use in treating bacterial infections.
The biological activity of 6-Methoxyisoquinoline-1-carbaldehyde is believed to be mediated through several mechanisms:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Enzyme Inhibition : It may inhibit specific enzymes involved in tumor progression and microbial growth, although further research is needed to identify these targets definitively.
- Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cells, preventing their proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
